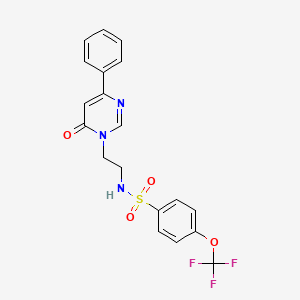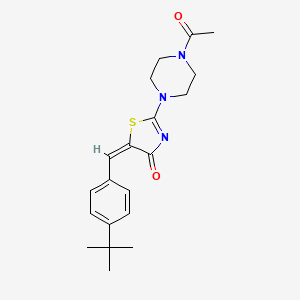![molecular formula C27H28N4O3S B2526199 N-(4-((4-(1H-benzo[d]imidazol-2-il)piperidin-1-il)sulfonil)fenil)-3,5-dimetilbenzamida CAS No. 886888-58-0](/img/structure/B2526199.png)
N-(4-((4-(1H-benzo[d]imidazol-2-il)piperidin-1-il)sulfonil)fenil)-3,5-dimetilbenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C27H28N4O3S and its molecular weight is 488.61. The purity is usually 95%.
BenchChem offers high-quality N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potencial Terapéutico
Imidazol, un componente central de este compuesto, tiene una amplia gama de propiedades químicas y biológicas . Los derivados de 1, 3-diazol muestran diferentes actividades biológicas como antibacteriana, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamebiana, antihelmíntica, antifúngica y ulcerogénica .
Actividad Antitumoral
2-Fenilbencimidazoles, que son estructuralmente similares al compuesto en cuestión, se ha encontrado que ejercen su actividad antitumoral actuando principalmente como inhibidores de la proteína quinasa, inhibidores de la topoisomerasa, inhibidores de la heparanasa, inhibidores del receptor de la hormona liberadora de gonadotropina (GnRH), agentes alquilantes y agentes antiangiogénicos .
Actividad Antimicrobiana
Los compuestos basados en imidazol han mostrado una actividad antimicrobiana significativa. Por ejemplo, los complejos de plata (I) de benzimidazol han demostrado actividad antimicrobiana contra S. epidermidis, S. aureus y C. albicans .
Células Solares y Aplicaciones Ópticas
Los compuestos basados en imidazol se están investigando para su uso en tintes para células solares y otras aplicaciones ópticas .
Materiales Funcionales
Imidazol y sus derivados se están explorando por su potencial en el desarrollo de materiales funcionales .
Catálisis
Los compuestos basados en imidazol se están utilizando en catálisis .
Síntesis de Otros Compuestos
Imidazol es un sintón importante en el desarrollo de nuevos fármacos . También se utiliza en la síntesis de otros compuestos orgánicos complejos .
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, leading to their diverse biological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often involving the formation of hydrogen bonds with key amino acids in the target proteins . This interaction can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . These can include pathways involved in inflammation, tumor growth, diabetes, allergies, and many others .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to have a wide range of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Propiedades
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-18-15-19(2)17-21(16-18)27(32)28-22-7-9-23(10-8-22)35(33,34)31-13-11-20(12-14-31)26-29-24-5-3-4-6-25(24)30-26/h3-10,15-17,20H,11-14H2,1-2H3,(H,28,32)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUXXDXWGOAHNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2526116.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2526117.png)

![2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine](/img/structure/B2526121.png)




![2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2526129.png)


![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2526133.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2526135.png)
